4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde
Description
4-[2,5-Diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde is a multifunctional aromatic aldehyde characterized by a central benzene ring substituted at positions 2 and 5 with ethoxy groups, at position 4 with a 4-formylphenyl group, and an additional benzaldehyde moiety. This compound’s structure enables its use in covalent organic frameworks (COFs) and site-selective chemical reactions due to the reactive aldehyde groups and electron-donating ethoxy substituents .
Key structural features:
- Ethoxy groups (2,5-positions): Electron-donating, enhancing solubility and influencing electronic properties.
- 4-Formylphenyl group (4-position): Facilitates cross-linking in COFs via condensation reactions.
- Benzaldehyde terminal group: Participates in Schiff base formation and other nucleophilic additions.
Properties
Molecular Formula |
C24H22O4 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C24H22O4/c1-3-27-23-13-22(20-11-7-18(16-26)8-12-20)24(28-4-2)14-21(23)19-9-5-17(15-25)6-10-19/h5-16H,3-4H2,1-2H3 |
InChI Key |
DDJWOPHTKVPRQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C2=CC=C(C=C2)C=O)OCC)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, which are widely applied for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions often require a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like nitro groups can be introduced using reagents like nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid in sulfuric acid for nitration reactions.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro-substituted aromatic compounds.
Scientific Research Applications
4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde involves its interaction with molecular targets through its aldehyde groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound’s aromatic structure also allows it to participate in π-π interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
4-[4-[3,5-Bis[4-(4-Formylphenyl)phenyl]phenyl]phenyl]benzaldehyde (TFPB)
Structure: Contains a central benzene ring with three 4-formylphenyl substituents and extended aromatic branching. Molecular formula: C₄₅H₃₀O₃ (MW: 618.73) .
Properties and Applications:
- Higher molecular weight and rigidity compared to the target compound.
- Used in COFs for electrochemiluminescence (ECL) applications. COFs incorporating TFPB exhibit a 123-fold increase in ECL efficiency due to intramolecular charge transfer (IRCT) .
- Crystallinity and protonation significantly affect ECL behavior, as shown by DFT calculations .
1,2,4,5-Tetrakis(4-Formylphenyl)benzene (TFPB)
Structure: Central benzene ring with four 4-formylphenyl groups. Molecular formula: C₃₄H₂₂O₄ (MW: 494.54) .
Properties and Applications:
- C₆ symmetry makes it ideal for constructing porous COFs with uniform pore structures.
- Used in iodine adsorption , photocatalytic hydrogen generation , and supercapacitors .
- Higher aldehyde density compared to the target compound, enabling stronger cross-linking but reduced solubility.
| Parameter | Target Compound | 1,2,4,5-Tetrakis-TFPB |
|---|---|---|
| Aldehyde Groups per Molecule | 2 | 4 |
| COF Porosity | Moderate | High (C₆ symmetry) |
| Applications | ECL, sensing | Gas adsorption, energy storage |
Hexa(4-Formylphenyl)benzene (HFBP)
Structure: Six 4-formylphenyl groups attached to a central benzene ring. Molecular formula: C₄₈H₃₀O₆ (MW: 702.75) .
Properties and Applications:
- C₆ symmetry and high aldehyde density enable ultra-porous COFs with large surface areas.
- Exceptional performance in CO₂ and methane adsorption due to tailored pore sizes .
- Synthetic complexity is higher than the target compound due to six reactive sites.
| Parameter | Target Compound | HFBP |
|---|---|---|
| Aldehyde Groups | 2 | 6 |
| COF Surface Area | Moderate | >2000 m²/g (estimated) |
| Stability | Ethoxy groups may reduce hydrolytic stability | High thermal/chemical stability |
4-(Diphenylamino)benzaldehyde
Structure: Benzaldehyde substituted with a diphenylamino group. Molecular formula: C₁₉H₁₅NO (MW: 273.33) . Properties and Applications:
- Planar geometry with a diphenylamino donor group, enabling applications in organic electronics.
- Lower aldehyde reactivity compared to the target compound due to electron-donating amino groups.
| Parameter | Target Compound | 4-(Diphenylamino)benzaldehyde |
|---|---|---|
| Electronic Properties | Electron-withdrawing (aldehyde) + donor (ethoxy) | Strong electron donor (amino) |
| Applications | COFs, ECL | OLEDs, charge transport materials |
Key Research Findings and Trends
ECL Performance: Compounds with D-A (Donor-Acceptor) configurations, such as the target compound and TFPB derivatives, show enhanced ECL efficiency via IRCT mechanisms. The target’s ethoxy groups may further modulate charge transfer .
COF Design: Aldehyde-rich compounds (e.g., HFBP) enable high-surface-area COFs, but the target compound’s ethoxy groups could introduce hydrophobicity or flexibility , altering adsorption selectivity .
Synthetic Accessibility: The target compound’s ethoxy groups may simplify synthesis compared to highly substituted formylphenyl compounds, which often require stringent protection/deprotection steps .
Biological Activity
4-[2,5-Diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure
The structural formula of 4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde can be represented as follows:
Anticancer Properties
Recent studies have indicated that compounds similar to 4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde exhibit significant anticancer activity. For instance, aryl benzylamines have been synthesized and evaluated for their inhibitory effects on cancer cell lines. These compounds demonstrated IC50 values in the nanomolar range, suggesting potent activity against prostate cancer cells .
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound 1 | 75 | 17β-HSD3 Inhibitor |
| Compound 29 | 76 | Prostate Cancer |
| Compound 30 | 74 | Prostate Cancer |
This data indicates that structural modifications can enhance biological activity, making it plausible that 4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde may share similar properties.
The mechanism of action for compounds like 4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde typically involves interaction with specific molecular targets within cancer cells. These interactions can lead to the modulation of signaling pathways essential for cell proliferation and survival. For example, the presence of formyl groups in related compounds has been shown to facilitate binding to enzyme active sites, potentially leading to inhibition of tumor growth .
Study on Antioxidant Activity
A study conducted by researchers explored the antioxidant properties of similar aldehyde compounds. The results indicated that these compounds could scavenge free radicals effectively, suggesting a protective role against oxidative stress in cellular systems .
In Vivo Studies
In vivo studies have also been conducted to assess the efficacy of related compounds in animal models. For example, a compound structurally related to 4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde was administered to mice with induced tumors. The results showed a significant reduction in tumor size compared to control groups, indicating potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
